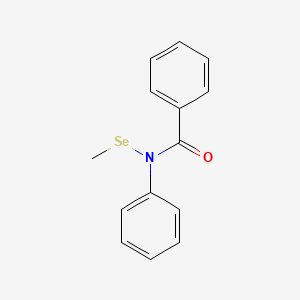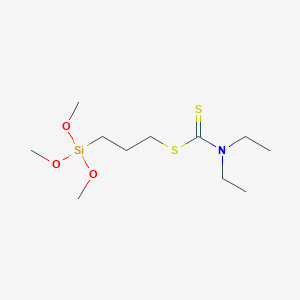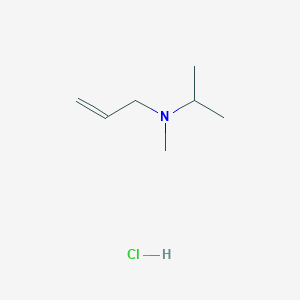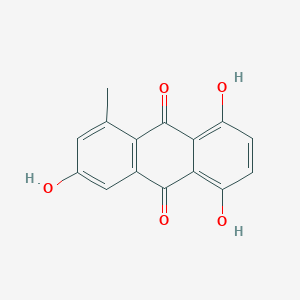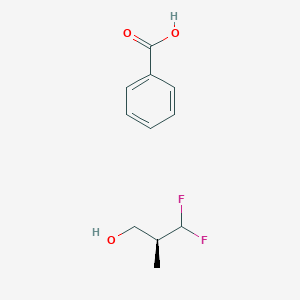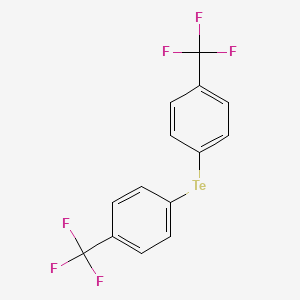![molecular formula C23H15N3O2 B12557228 2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole CAS No. 159977-33-0](/img/structure/B12557228.png)
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and oxazoles.
Preparation Methods
The synthesis of 2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidophenacylating agents with trimethyl phosphite and phosphorus pentachloride, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of fluorescent reagents and scintillation cocktails.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound is also used as a fluorescent reagent and has similar structural features.
2-Phenyl-5-oxazolone: Known for its use in the formation of heterocyclic structures, it shares some chemical properties with the oxadiazole derivative.
Properties
CAS No. |
159977-33-0 |
|---|---|
Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-9-16(10-4-1)20-15-24-22(27-20)18-13-7-8-14-19(18)23-26-25-21(28-23)17-11-5-2-6-12-17/h1-15H |
InChI Key |
HQXOKJOAKPKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)

![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
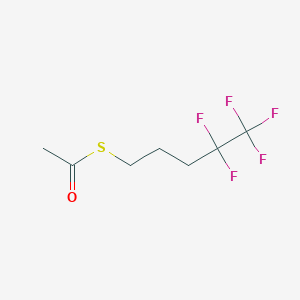
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

